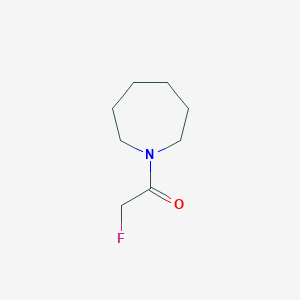
1-(Azepan-1-yl)-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azepanyl)-2-fluoroethanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorine atom in the ethanone structure adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(1-Azepanyl)-2-fluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of azepane with 2-fluoroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
1-(1-Azepanyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Azepanyl)-2-fluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Azepanyl)-2-fluoroethanone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, in neurological research, the compound may interact with neurotransmitter receptors, influencing signal transmission in the brain .
Comparaison Avec Des Composés Similaires
1-(1-Azepanyl)-2-fluoroethanone can be compared with other similar compounds, such as:
1-(1-Azepanyl)-2-chloroethanone: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-(1-Azepanyl)-2-bromoethanone:
1-(1-Azepanyl)-2-iodoethanone: The presence of an iodine atom makes it more reactive in certain substitution reactions.
The uniqueness of 1-(1-Azepanyl)-2-fluoroethanone lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
769-75-5 |
|---|---|
Formule moléculaire |
C8H14FNO |
Poids moléculaire |
159.20 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 |
Clé InChI |
YMZTWPHAKVEAFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)
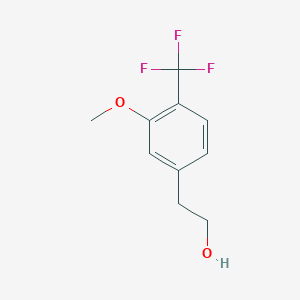
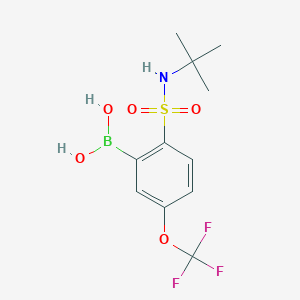
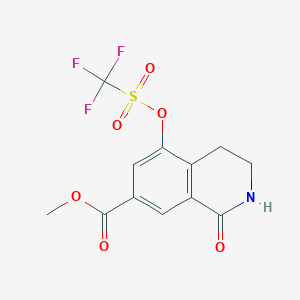
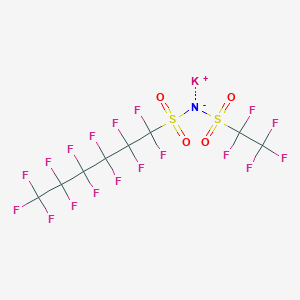
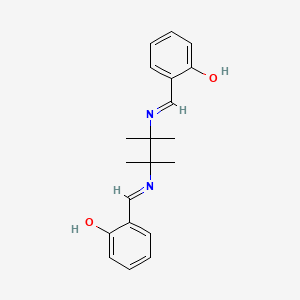
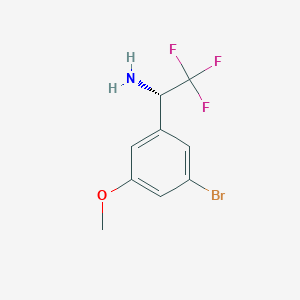
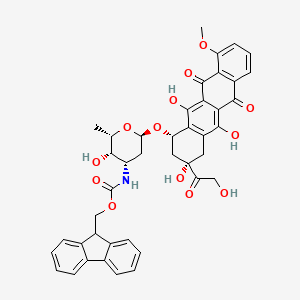
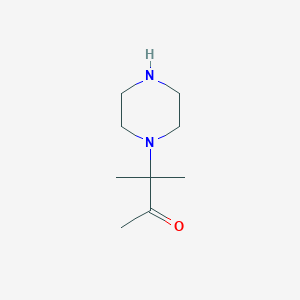
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
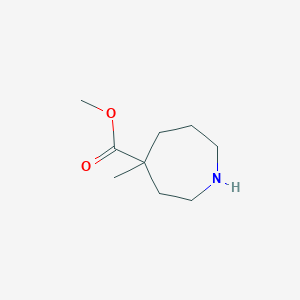
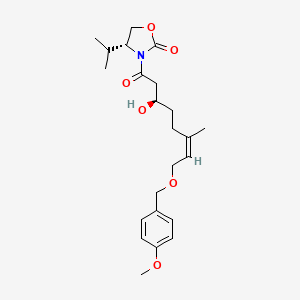
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
